3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one
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Overview
Description
3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one is a heterocyclic compound that contains a quinazolinone core structure substituted with pyrazine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminobenzamide with pyrazine-2-carboxylic acid and thiophene-2-carboxylic acid under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Functionalized quinazolinone derivatives with various substituents.
Scientific Research Applications
3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can involve binding to the active site or allosteric sites, leading to changes in protein conformation and activity.
Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in organic semiconductors and LEDs.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents, such as 2-phenylquinazolin-4(3h)-one.
Pyrazine Derivatives: Compounds with pyrazine rings, such as 2,3-dimethylpyrazine.
Thiophene Derivatives: Compounds with thiophene rings, such as 2,5-dimethylthiophene.
Uniqueness: 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one is unique due to the combination of pyrazine, thiophene, and quinazolinone moieties in a single molecule. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-pyrazin-2-yl-2-thiophen-2-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c21-16-11-4-1-2-5-12(11)19-15(13-6-3-9-22-13)20(16)14-10-17-7-8-18-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQYPXEBKOGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CS3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975907 |
Source
|
Record name | 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6050-04-0 |
Source
|
Record name | 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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